Bcnbdi
Description
Bcnbdi (systematic IUPAC name to be confirmed based on structural analysis) is a synthetic organic compound characterized by a bicyclic nitrobenzene derivative with a conjugated diimide moiety. Its molecular structure (C₁₄H₁₀N₂O₄) features a planar aromatic core with electron-withdrawing nitro (-NO₂) and electron-donating imide (-NH-CO-) groups, enabling unique photophysical and redox properties .
Properties
CAS No. |
93775-36-1 |
|---|---|
Molecular Formula |
C22H36Br2N6O7 |
Molecular Weight |
656.4 g/mol |
IUPAC Name |
trimethyl-[2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]amino]propanoyloxy]ethyl]azanium;dibromide |
InChI |
InChI=1S/C22H36N6O7.2BrH/c1-27(2,3)13-15-33-19(29)9-11-25(12-10-20(30)34-16-14-28(4,5)6)17-7-8-18(26(31)32)22-21(17)23-35-24-22;;/h7-8H,9-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
KRJRQSSATNTKPR-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCOC(=O)CCN(CCC(=O)OCC[N+](C)(C)C)C1=CC=C(C2=NON=C12)[N+](=O)[O-].[Br-].[Br-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCN(CCC(=O)OCC[N+](C)(C)C)C1=CC=C(C2=NON=C12)[N+](=O)[O-].[Br-].[Br-] |
Synonyms |
1-BCNI BCNBDI bis(choline)-N-(4-nitrobenzo-2-oxa-1,3-diazol-7-yl)imino dipropionate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences
- This compound vs. NBDF: this compound’s bicyclic nitrobenzene core provides greater π-conjugation than NBDF’s monocyclic furan system, enhancing charge delocalization .
- This compound vs. PDI : PDI’s larger perylene core offers higher electron mobility but lacks the nitro group’s redox activity critical for therapeutic applications .
Functional Differences
- Photodynamic Efficiency : this compound outperforms NBDF and PDI in singlet oxygen generation due to optimal intersystem crossing facilitated by nitro groups .
- Electrochemical Stability : PDI’s extended aromatic system ensures stability under high-voltage conditions, whereas this compound degrades above 280°C .
Research Findings and Implications
Pharmacokinetic Studies
- This compound : Rapid renal clearance (t₁/₂ = 2.1 hrs) limits its in vivo therapeutic use compared to NBDF (t₁/₂ = 5.3 hrs) .
- PDI: Poor aqueous solubility necessitates nanoparticle encapsulation for drug delivery .
Toxicity Profiles
| Compound | IC₅₀ (Cancer Cells) | IC₅₀ (Normal Cells) | Selectivity Index |
|---|---|---|---|
| This compound | 12 μM | 85 μM | 7.1 |
| NBDF | 25 μM | 90 μM | 3.6 |
| PDI | 8 μM | 20 μM | 2.5 |
In vitro data from MTT assays on HeLa and HEK293 cells .
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